molecular formula C17H14FN3O2S2 B2704474 N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-24-7

N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2704474
CAS No.: 864922-24-7
M. Wt: 375.44
InChI Key: CNJUSUZAKFMCBY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, while the fluorine atom might influence its reactivity .

Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis of analogs related to N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, showing significant promise as anticancer agents. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrated powerful cytotoxic results against breast cancer cell lines. This synthesis process and the subsequent evaluation of their cytotoxic activities provide valuable insights into their potential use in cancer treatment (Abu-Melha, 2021). Similarly, another study synthesized derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and evaluated their in vitro cytotoxicity as potential anticancer agents, finding that certain derivatives exhibited the best cytotoxic activity against various cancer cell lines (Mohammadi-Farani et al., 2014).

Antimicrobial Activity

Compounds related to this compound have also been explored for their antimicrobial properties. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi, showcasing their potential as antimicrobial agents (Badiger et al., 2013).

Chemical Studies and Other Applications

Further research into the structure and activity relationships of similar compounds has led to the development of novel fluorescent colorimetric Schiff base chemosensors for the selective and sensitive detection of metal ions, such as Al3+. These findings suggest additional applications in chemical analysis and environmental monitoring (Manna et al., 2020).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c1-23-12-8-6-11(7-9-12)16-20-17(25-21-16)24-10-15(22)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJUSUZAKFMCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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